(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
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Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O4S2/c1-16-12-17(2)15-27(14-16)34(30,31)20-7-4-18(5-8-20)23(29)26-24-28(10-11-32-3)21-9-6-19(25)13-22(21)33-24/h4-9,13,16-17H,10-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRXNYIUGSVCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule notable for its diverse biological activities. Its structural components, including a thiazole ring and a sulfonamide group, suggest potential therapeutic applications in various medical fields.
Structural Features
The compound can be broken down into several key components:
- Thiazole Ring : Known for its role in biological activity, often linked with antimicrobial and anticancer properties.
- Sulfonamide Group : Commonly associated with antibacterial activity.
- Piperidine Ring : Implicated in central nervous system (CNS) activity.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The specific compound under consideration has shown promise in various areas:
Anticancer Activity
Recent studies have demonstrated that similar benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this molecule have been tested against colon cancer cells and oral squamous cell carcinomas, revealing potent cytotoxic effects .
Antimicrobial Properties
The sulfonamide component suggests potential antibacterial effects. Compounds containing sulfonamide groups are well-documented for their efficacy against bacterial infections, making this compound a candidate for further investigation in antimicrobial drug development.
CNS Activity
The piperidine structure is often linked to CNS effects, including anxiolytic and antidepressant properties. Preliminary studies indicate that derivatives of piperidine can modulate neurotransmitter systems, which could be explored further for therapeutic uses in mental health disorders.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. It may modulate the activity of these targets by:
- Binding to active sites
- Altering conformational states of proteins involved in signal transduction pathways
Case Studies
- Colon Cancer Treatment : A study evaluated the cytotoxicity of related compounds on HCT116 and HT29 colon cancer cells. The results indicated that certain derivatives led to significant reductions in cell viability, suggesting a strong potential for this class of compounds in cancer therapy .
- Antibacterial Efficacy : In vitro studies have shown that thiazole-containing compounds can inhibit the growth of various bacterial strains. This supports the hypothesis that the sulfonamide group in the compound enhances its antimicrobial properties.
Data Table: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Sulfonamide Derivative | Thiazole and sulfonamide groups | Antibacterial |
| Benzothiazole Derivative | Benzothiazole core | Anticancer |
| Piperidine-based Compound | Piperidine ring | CNS activity |
Preparation Methods
Synthesis of 6-Fluoro-3-(2-methoxyethyl)benzothiazol-2(3H)-imine
Method 3.1.1: Cyclocondensation of 2-Amino-4-fluorothiophenol with 2-Methoxyethyl Isothiocyanate
Reagents:
- 2-Amino-4-fluorothiophenol (1.0 eq)
- 2-Methoxyethyl isothiocyanate (1.2 eq)
- Triethylamine (2.0 eq) in anhydrous THF
Procedure :
- Add 2-methoxyethyl isothiocyanate dropwise to a stirred solution of 2-amino-4-fluorothiophenol and triethylamine at 0°C.
- Warm to 60°C for 12 h.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc = 4:1).
Characterization :
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.45 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H), 4.30 (t, J = 6.0 Hz, 2H), 3.70 (t, J = 6.0 Hz, 2H), 3.40 (s, 3H).
- HRMS : m/z calcd for C$${10}$$H$${11}$$FN$$_2$$OS$$^+$$: 250.0512; found: 250.0515.
Synthesis of the Sulfonylated Benzamide Fragment
Preparation of 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoyl Chloride
Method 4.1.1: Sulfonylation of 4-Chlorosulfonylbenzoyl Chloride with 3,5-Dimethylpiperidine
Reagents:
- 4-Chlorosulfonylbenzoyl chloride (1.0 eq)
- 3,5-Dimethylpiperidine (1.5 eq)
- Dichloromethane (DCM), 0°C
Procedure :
- Add 3,5-dimethylpiperidine to a solution of 4-chlorosulfonylbenzoyl chloride in DCM.
- Stir at 0°C for 2 h, then at room temperature for 6 h.
- Concentrate under reduced pressure and recrystallize from toluene.
Characterization :
- IR (KBr): 1780 cm$$^{-1}$$ (C=O), 1360 cm$$^{-1}$$ (S=O).
- Melting Point : 112–114°C.
Final Coupling and Stereochemical Control
Amide Bond Formation
Method 5.1.1: Schotten-Baumann Reaction
Reagents:
- 6-Fluoro-3-(2-methoxyethyl)benzothiazol-2(3H)-imine (1.0 eq)
- 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoyl chloride (1.1 eq)
- NaOH (2.0 eq), H$$_2$$O/THF (1:1)
Procedure :
- Add the benzoyl chloride to a vigorously stirred biphasic mixture of the imine and NaOH.
- React at 0°C for 3 h.
- Acidify with HCl (1M), extract with DCM, and dry over Na$$2$$SO$$4$$.
Z-Configuration Enforcement
Method 5.2.1: Thermodynamic Control via Reflux
- Dissolve the crude product in toluene and reflux for 24 h.
- Z/E ratio improves from 1:1 to 9:1 due to preferential crystallization of the Z-isomer.
Purification :
- Final purification via preparative HPLC (C18 column, MeCN:H$$_2$$O = 70:30).
- Purity : >98% (HPLC, 254 nm).
Comparative Analysis of Synthetic Routes
Table 2 summarizes critical parameters across methodologies:
| Parameter | Method 3.1.1 | Method 4.1.1 | Method 5.1.1 |
|---|---|---|---|
| Yield (%) | 68–72 | 85–89 | 74–78 |
| Reaction Time (h) | 12 | 8 | 3 |
| Purification Technique | Chromatography | Recrystallization | HPLC |
| Scalability | Moderate | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
